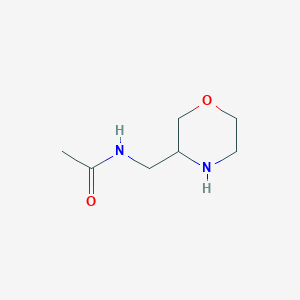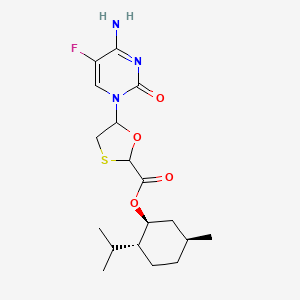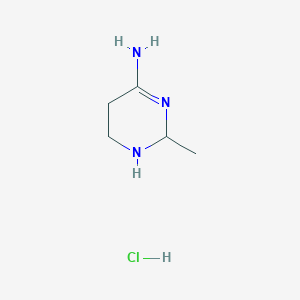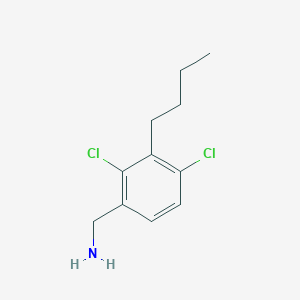
Titanium(III) chloride-aluminum chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium(III) chloride-aluminum chloride is a chemical compound that consists of titanium(III) chloride and aluminum chloride. This compound is known for its catalytic properties and is widely used in various industrial applications, particularly in the production of polypropylene. The combination of titanium(III) chloride and aluminum chloride forms a complex that is highly effective in catalyzing polymerization reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Titanium(III) chloride can be synthesized by reducing titanium tetrachloride with metallic aluminum. This reaction is typically carried out in an inert atmosphere to prevent oxidation. The reaction is exothermic, meaning it releases heat, and the mixture heats up spontaneously during the reaction . The general reaction is as follows:
3TiCl4+Al→3TiCl3+AlCl3
Industrial Production Methods
In industrial settings, titanium(III) chloride is often produced by reducing titanium tetrachloride with hydrogen at high temperatures ranging from 500 to 800°C . This method is preferred for large-scale production due to its efficiency and cost-effectiveness. The resulting titanium(III) chloride is then combined with aluminum chloride to form the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Titanium(III) chloride-aluminum chloride undergoes various types of chemical reactions, including:
Oxidation: Titanium(III) chloride can be oxidized to titanium(IV) chloride.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The compound can participate in substitution reactions where chloride ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen, organomagnesium compounds, and organoaluminum compounds . These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound include various titanium and aluminum complexes, as well as polymeric materials such as polypropylene .
Aplicaciones Científicas De Investigación
Titanium(III) chloride-aluminum chloride is extensively used in scientific research and industrial applications. Some of its key applications include:
Mecanismo De Acción
The catalytic activity of titanium(III) chloride-aluminum chloride is primarily due to the presence of titanium(III) ions, which can coordinate with monomers and facilitate their polymerization. The aluminum chloride component acts as a co-catalyst, enhancing the overall catalytic efficiency. The mechanism involves the formation of active sites on the catalyst surface, where the polymerization reaction takes place .
Comparación Con Compuestos Similares
Similar Compounds
Titanium(IV) chloride: Unlike titanium(III) chloride, titanium(IV) chloride is more commonly used in industrial applications due to its higher oxidation state and greater reactivity.
Aluminum chloride: While aluminum chloride is used as a co-catalyst in combination with titanium(III) chloride, it can also function independently as a catalyst in certain reactions.
Uniqueness
Titanium(III) chloride-aluminum chloride is unique in its ability to catalyze polymerization reactions with high efficiency and selectivity. The combination of titanium(III) and aluminum chloride creates a synergistic effect that enhances the catalytic properties of the compound, making it highly effective in industrial applications .
Propiedades
Fórmula molecular |
AlClHTi |
|---|---|
Peso molecular |
111.31 g/mol |
InChI |
InChI=1S/Al.ClH.Ti/h;1H; |
Clave InChI |
WVYPNTAHSRRLQM-UHFFFAOYSA-N |
SMILES canónico |
[Al].Cl.[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butenoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B12347235.png)





![6-iodo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12347265.png)




![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B12347290.png)


